Cas no 71125-38-7 (Meloxicam)

Meloxicam 化学的及び物理的性質
名前と識別子
-
- Meloxicam
- MeloxicamUsp27
- 4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazin-3-crboxamide 1,1-dioxide
- MeloxicaM, BP
- Meloxicam (400 mg)
- MeloxicaM API
- MeloxicaM (Mobic)
- 4-Hydroxy-2-Methyl-N-(5-Methylthiazol-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxaMide 1,1-dioxide
- 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-1,1-dioxide-2H-1,2-benzothiazine-3-carboxamide
- 4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- Meloxciam
- METACAM
- MOBEC
- MOBIC
- Mobicox
- Movalis
- Movatec
- Parocin
- structure was taken from Chemical Abstracts Index Guide, number
- 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- Meloxicamum
- Meloxicamum [Latin]
- Tenaron
- C14H13N3O4S2
- VG2QF83CGL
- MLS00
- 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benothiazine-3-carboxamide 1,1-dioxide
- GTPL7220
- UHAC-62XX
- Rheumocam
- DTXSID1020803
- s1734
- F20356
- Meloxicam Injection
- MLS001304725
- NCGC00018248-01
- AB00383033_20
- AN-668/13244001
- 4-hydroxy-2-methyl-N-(5-methyl-2-thiazole)-2H-1,2-benzothiazine-3 -carboxamide 1,1-dioxide
- KBio2_004681
- UH-AC 62XX
- Tox21_111734
- MELOXICAM COMPONENT OF ZELERIS
- NCGC00018248-02
- NCGC00018248-08
- EN300-52507
- KS-1084
- F2173-0387
- HY-B0261
- MELOXICAM [WHO-DD]
- ZRVUJXDFFKFLMG-UHFFFAOYSA-N
- DB00814
- AB00383033-18
- Mobic (TN)
- KBio2_007249
- Melfax
- CCG-39098
- Recocam
- MELOXICAM [EMA EPAR VETERINARY]
- BCP11928
- Spectrum3_000649
- Metacam Oral Suspension
- NS00000018
- Meloxicam (JAN/USP/INN)
- Q414028
- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid (5-methyl-thiazol-2-yl)-amide
- N1539
- SPECTRUM1504150
- KBioSS_002113
- HSDB 7741
- MELOXICAM [VANDF]
- Meloxidyl
- Meloxicamum (Latin)
- (3E)-3-[hydroxy-[(5-methyl-1,3-thiazol-2-yl)amino]methylidene]-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-one
- HMS3713I19
- Melonex
- SMR000718800
- QMIIZ ODT
- HMS2234P07
- Meloxicam (USAN:USP:INN:BAN)
- Tox21_302756
- miloxicam
- CHEMBL599
- HMS3655K06
- UNII-VG2QF83CGL
- MELOXICAM [USP-RS]
- Meloxicam - CAS 71125-38-7
- AKOS000279442
- Spectrum2_000941
- AKOS026749959
- ZELERIS COMPONENT MELOXICAM
- Tox21_111734_1
- NCGC00018248-05
- Meloxicam Solution for Injection
- NCGC00018248-03
- (E)-3-(hydroxy((5-methylthiazol-2-yl)amino)methylene)-2-methyl-2,3-dihydro-4H-benzo[e][1,2]thiazin-4-one 1,1-dioxide
- Coxflam
- MELOXICAM [EP MONOGRAPH]
- KBioGR_001234
- N-1539
- C08169
- 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
- HMS2089B18
- ANJESO
- HMS3744K09
- MELOXICAM [MART.]
- MELOXICAM [JAN]
- NS00114268
- MELOXICAM [MI]
- FT-0628193
- Z1695493323
- MFCD00868752
- SCHEMBL3576
- SMR000058994
- Melovem
- CAS-71125-38-7
- SCHEMBL23589638
- Contacera
- MLS000028587
- ETI-511
- SCHEMBL33369
- HMS3372C13
- Meloxicam,(S)
- NC00698
- NCGC00018248-26
- NCGC00263878-02
- SR-01000003132-10
- 2H-1,2-Benzothiazine-3-carboximidic acid, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
- MLS006011422
- MELOXICAM [HSDB]
- MELOXICAM [GREEN BOOK]
- UH-AC-62 XX
- Meloxicam 1.0 mg/ml in Dimethyl Sulfoxide
- SCHEMBL713100
- 4-Hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide
- Meloxoral
- Coxicam
- MELOXICAM [ORANGE BOOK]
- 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- Loxicom
- 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1$l^{6},2-benzothiazine-3-carboxamide
- MELOXICAM [USAN]
- 4-hydroxy-2-methyl-N-(5-methy-2-thiazolyl)-2H-1,2-benzothiazine-3-caboxamide-1,1-dioxide
- 4-Hydroxy-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid (5-methyl-thiazol-2-yl)-amide
- D00969
- RevitaCAM
- Spectrum5_001813
- 133687-22-6
- NCGC00018248-06
- HMS3884G08
- Meloxicam impurity standard
- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
- CCRIS 9139
- Ostilox
- Opera_ID_2
- BIDD:GT0726
- KBio3_001477
- BSPBio_002257
- A837087
- AB00383033-17
- NCGC00022924-03
- Acticam
- Spectrum_001633
- SMP2_000133
- NCGC00018248-07
- 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- Spectrum4_000787
- MELOXICAM (EMA EPAR VETERINARY)
- NCGC00256316-01
- MELOXICAM (EP MONOGRAPH)
- MELOXICAM [INN]
- MELOXICAM (USP-RS)
- HMS2236C09
- NCGC00018248-10
- 3-{hydroxy[(5-methyl-1,3-thiazol-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
- M1959
- Emdocam
- Inflacam
- NCGC00018248-23
- NCGC00018248-04
- SPBio_000902
- HSCI1_000045
- ZYNRELEF COMPONENT MELOXICAM
- HMS3372P18
- Tox21_201689
- Metacam 5 mg/mL Solution for Injection
- M01AC06
- 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2H-1$l^{6},2-benzothiazine-3-carboxamide
- Vivlodex
- NCGC00259238-01
- KBio2_002113
- Meloxicam 100 microg/mL in Acetonitrile
- CHEMBL1741042
- Revmoksikam
- MELOXICAM COMPONENT OF ZYNRELEF
- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methylthiazolyl)-, 1,1-dioxide
- NCGC00018248-25
- Lopac0_000766
- BH164661
- OroCAM Transmucosal Oral Spray
- HMS1922D19
- Meloxidolor
- CHEBI:6741
- Meloxivet
- HMS2096I19
- Melosus
- (3Z)-2-methyl-3-[[(5-methyl-1,3-thiazol-2-yl)amino]-oxidanyl-methylidene]-1,1-bis(oxidanylidene)-1$l^{6},2-benzothiazin-4-one
- MLS001306413
- 71125-38-7
- Alloxate
- DTXCID70803
- SW219562-1
- MELOXICAM [USP MONOGRAPH]
- Flexicam
- AC-1325
- (3Z)-3-[hydroxy-[(5-methyl-2-thiazolyl)amino]methylidene]-2-methyl-1,1-dioxo-1$l^{6},2-benzothiazin-4-one
- Meloxicam 1000 microg/mL in Acetonitrile
- Meloxicam [USAN:USP:INN:BAN]
- HMS3259H06
- MELOXICAM (MART.)
- Tox21_113192
- BDBM50056998
- NCGC00022924-04
- AMY40407
- MELOXICAM (USP MONOGRAPH)
- DB-055490
- NCGC00018248-24
- STK620505
- BBL029076
- ALBB-027268
-
- MDL: MFCD00868752
- インチ: 1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)
- InChIKey: ZRVUJXDFFKFLMG-UHFFFAOYSA-N
- ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2C(=C(C(N([H])C2=NC([H])=C(C([H])([H])[H])S2)=O)N1C([H])([H])[H])O[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 351.03500
- どういたいしつりょう: 351.034747
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 136
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- 互変異性体の数: 8
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.613
- ゆうかいてん: 255°C(lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.72
- ようかいど: DMSO: soluble
- すいようせい: Soluble in water (22 mg/ml), DMSO (25 mg/ml), DMF, acetone(slightly soluble), ethanol(slightly soluble), and methanol(slightly soluble).
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 136.22000
- LogP: 3.04260
- マーカー: 5826
- 酸性度係数(pKa): 4.08 in water; 4.24 ± 0.01 in water/ethanol (1:1); 4.63 ± 0.03 in water/ethanol (1:4)
- ようかいせい: まだ確定していません。
Meloxicam セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P264-P270-P301+P310+P330-P405-P501
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
- RTECS番号:DL0702000
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R22
- どくせい:LD50 orally in mice: 470 mg/kg (Trummlitz, 1980)
- 包装グループ:III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Meloxicam 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Meloxicam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1316-250 mg |
Meloxicam (Mobic) |
71125-38-7 | >99% | 250mg |
$500.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001331-25g |
Meloxicam |
71125-38-7 | 99% | 25g |
¥174 | 2023-09-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1959-5g |
Meloxicam |
71125-38-7 | 96.0%(LC&T) | 5g |
¥455.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25380-5g |
Meloxicam |
71125-38-7 | 5g |
¥74.0 | 2021-09-08 | ||
abcr | AB261673-500 g |
Meloxicam, 96%; . |
71125-38-7 | 96% | 500g |
€573.50 | 2021-09-16 | |
abcr | AB261673-25 g |
Meloxicam, 96%; . |
71125-38-7 | 96% | 25 g |
€116.90 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1959-5G |
Meloxicam |
71125-38-7 | >98.0%(HPLC) | 5g |
¥150.00 | 2024-04-15 | |
FUJIFILM | 136-14181-200mg |
Meloxicam |
71125-38-7 | 200mg |
JPY 5600 | 2023-09-15 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM6289-100g |
Meloxicam |
71125-38-7 | ≥99% | 100g |
¥980元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM6289-5g |
Meloxicam |
71125-38-7 | ≥99% | 5g |
¥180元 | 2023-09-15 |
Meloxicam サプライヤー
Meloxicam 関連文献
-
Michael Ferguson,M. Silvina Moyano,Gareth A. Tribello,Deborah E. Crawford,Eduardo M. Bringa,Stuart L. James,Jorge Kohanoff,Mario G. Del Pópolo Chem. Sci. 2019 10 2924
-
Dattatray T. Modhave,Tarun Handa,Ravi P. Shah,Saranjit Singh Anal. Methods 2011 3 2864
-
Emilia Waraksa,Wojciech Filipiak,Ewa K?odzińska,Mariusz Ozimek,Marek Konop,Jacek Namie?nik Anal. Methods 2019 11 3767
-
Srikanth Cheemalapati,Balamurugan Devadas,Shen-Ming Chen Anal. Methods 2014 6 8426
-
5. Synthesis, X-ray structure and molecular modelling analysis of cobalt(ii), nickel(ii), zinc(ii) and cadmium(ii) complexes of the widely used anti-inflammatory drug meloxicamSandra Defazio,Renzo Cini J. Chem. Soc. Dalton Trans. 2002 1888
-
6. Effects of non-steroidal anti-inflammatory drugs on the structure of lipid bilayers: therapeutical aspectsCláudia Nunes,Gerald Brezesinski,José L. F. C. Lima,Salette Reis,Marlene Lúcio Soft Matter 2011 7 3002
-
Nikolay A. Tumanov,Svetlana A. Myz,Tatyana P. Shakhtshneider,Elena V. Boldyreva CrystEngComm 2012 14 305
-
Doaa Boshra Farag,Nahla A. Farag,Ahmed Esmat,Sally A. Abuelezz,Eman Abdel-Salam Ibrahim,Dalal A. Abou El Ella Med. Chem. Commun. 2015 6 283
-
Saman Azodi-Deilami,Ebadullah Asadi,Majid Abdouss,Fardin Ahmadi,Alireza Hassani Najafabadi,Sina Farzaneh Anal. Methods 2015 7 1280
-
Dattatray T. Modhave,Tarun Handa,Ravi P. Shah,Saranjit Singh Anal. Methods 2011 3 2864
Meloxicamに関する追加情報
Meloxicam (CAS No. 71125-38-7): A Comprehensive Guide to Its Properties, Uses, and Market Trends
Meloxicam (CAS No. 71125-38-7) is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the pharmaceutical and healthcare industries. Known for its potent anti-inflammatory, analgesic, and antipyretic properties, Meloxicam is commonly prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This article delves into the chemical properties, therapeutic applications, and current market trends of Meloxicam, providing a thorough understanding of its role in modern medicine.
The chemical structure of Meloxicam is characterized by its thiazine-carboxamide moiety, which contributes to its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity reduces the risk of gastrointestinal side effects, a common issue with traditional NSAIDs. With a molecular formula of C14H13N3O4S2 and a molecular weight of 351.4 g/mol, Meloxicam exhibits excellent solubility in organic solvents, making it suitable for various pharmaceutical formulations.
One of the most frequently searched questions about Meloxicam is its mechanism of action. Unlike non-selective NSAIDs, Meloxicam preferentially inhibits COX-2, an enzyme responsible for prostaglandin synthesis during inflammation. This targeted action minimizes adverse effects on the gastrointestinal tract while maintaining efficacy. Patients and healthcare providers often inquire about the dosage of Meloxicam, which typically ranges from 7.5 mg to 15 mg per day, depending on the severity of the condition.
The therapeutic applications of Meloxicam extend beyond human medicine. Veterinary practitioners frequently use Meloxicam for dogs and other animals to manage pain and inflammation associated with musculoskeletal disorders. This versatility has contributed to its growing popularity in both human and veterinary markets. Recent studies have also explored the potential of Meloxicam in treating chronic pain conditions, further expanding its scope of use.
Market trends indicate a steady rise in the demand for Meloxicam, driven by the increasing prevalence of arthritis and other inflammatory diseases. The global Meloxicam market is projected to grow at a compound annual growth rate (CAGR) of 4.5% over the next five years. Factors such as the aging population, rising healthcare expenditures, and advancements in drug delivery systems are expected to fuel this growth. Additionally, the availability of generic versions has made Meloxicam more accessible to a broader patient population.
Another hot topic surrounding Meloxicam is its safety profile. While generally well-tolerated, Meloxicam side effects can include dizziness, nausea, and, in rare cases, cardiovascular events. Patients often search for information on Meloxicam interactions with other medications, such as anticoagulants and diuretics. Healthcare providers emphasize the importance of monitoring and adjusting dosages to mitigate these risks.
In recent years, researchers have focused on developing novel formulations of Meloxicam, such as transdermal patches and sustained-release tablets, to enhance patient compliance and reduce dosing frequency. These innovations align with the growing trend toward personalized medicine and improved drug delivery systems. The future of Meloxicam looks promising, with ongoing clinical trials exploring its efficacy in new therapeutic areas.
For those interested in the synthesis of Meloxicam, the process involves multi-step organic reactions, including condensation and cyclization. The purity and quality of Meloxicam API (Active Pharmaceutical Ingredient) are critical to ensuring its safety and efficacy. Regulatory agencies such as the FDA and EMA have established stringent guidelines for the production and quality control of Meloxicam to meet global standards.
In conclusion, Meloxicam (CAS No. 71125-38-7) remains a cornerstone in the management of inflammatory and pain-related conditions. Its selective COX-2 inhibition, broad therapeutic applications, and evolving market dynamics make it a subject of ongoing interest and research. Whether you are a healthcare professional, researcher, or patient, understanding the nuances of Meloxicam can help optimize its use and contribute to better health outcomes.
71125-38-7 (Meloxicam) 関連製品
- 59804-37-4(Tenoxicam)
- 130262-92-9(5’-Hydroxymethyl 5’-Desmethyl Meloxicam)
- 892395-41-4(Amido Methyl Meloxicam (Meloxicam Impurity))
- 881399-30-0(Amido Ethyl Meloxicam (Meloxicam Impurity))
- 35511-15-0(Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)
- 36322-90-4(Piroxicam)
- 11121-32-7(Meloxicam)
- 149-30-4(1,3-benzothiazole-2-thiol)
- 130262-93-0(5’-Carboxy Meloxicam)
- 7305-71-7(5-methyl-1,3-thiazol-2-amine)

